Cas no 611-44-9 (N-benzyl-N-ethyl-o-toluidine)
N-benzyl-N-ethyl-o-toluidine structure
Product Name:N-benzyl-N-ethyl-o-toluidine
N-benzyl-N-ethyl-o-toluidine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-N-ethyl-o-toluidine
- 1-(chloromethyl)-2-iodobenzene
- Aethyl-o-tolyl-benzylamin
- AGN-PC-003H64
- CTK1E2511
- Formamide, N-ethyl-N-(phenylmethyl)-
- N-Aethyl-N-benzyl-formamid
- N-Aethyl-N-benzyl-o-toluidin
- N-Benzyl-N-ethylformamid (anti)
- N-Benzyl-N-ethylformamid (syn)
- N-ethyl-N-benzyl-formamide
- N-ethyl-N-benzyl-o-toluidine
- SCHEMBL5406221
- NSC-8916
- DTXSID40976619
- NSC8916
- n-benzyl-n-ethyl-2-methylaniline
- 611-44-9
-
- Inchi: 1S/C16H19N/c1-3-17(13-15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3
- InChI Key: SURLPGUFELTBMY-UHFFFAOYSA-N
- SMILES: N(CC)(C1C=CC=CC=1C)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 225.15187
- Monoisotopic Mass: 225.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.02
- Boiling Point: 340.8°C at 760 mmHg
- Flash Point: 138.7°C
- Refractive Index: 1.589
- PSA: 3.24
- LogP: 4.02150
N-benzyl-N-ethyl-o-toluidine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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